molecular formula C7H4Br2ClF B2898259 1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene CAS No. 2092620-40-9

1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene

Cat. No.: B2898259
CAS No.: 2092620-40-9
M. Wt: 302.37
InChI Key: GAHSFXDECFPALI-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-(bromomethyl)-5-chloro-2-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Chemical Reactions Analysis

1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its halogenated nature allows for further functionalization through various chemical reactions.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Biological Studies: The compound is used in studies related to its biological activity and potential as a bioactive molecule

Mechanism of Action

The mechanism of action of 1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring influences its electronic properties, making it a suitable candidate for various substitution reactions. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities with potential biological or chemical activity .

Comparison with Similar Compounds

1-Bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene can be compared with other halogenated aromatic compounds such as:

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-5-chloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHSFXDECFPALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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